molecular formula C28H24O2 B565249 AGN 193109-d7

AGN 193109-d7

Cat. No.: B565249
M. Wt: 399.5 g/mol
InChI Key: NCEQLLNVRRTCKJ-KPYMRHKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGN 193109-d7 is a deuterium-labeled analog of AGN 193109, a retinoid analog. It acts as a specific and highly effective antagonist of retinoic acid receptors (RARs), with dissociation constants (Kd) of 2 nM for RARα, 2 nM for RARβ, and 3 nM for RARγ . This compound is primarily used in scientific research to study the effects of retinoic acid receptor antagonism.

Preparation Methods

Synthetic Routes and Reaction Conditions

AGN 193109-d7 is synthesized by incorporating deuterium into AGN 193109. The synthesis involves the use of stable heavy isotopes of hydrogen, carbon, and other elements, which are incorporated into drug molecules largely as tracers for quantitation during the drug development process . The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves the use of deuterated reagents and catalysts to achieve the desired isotopic labeling. The production process is typically carried out under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

AGN 193109-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in reactions involving this compound include:

Major Products

Properties

IUPAC Name

4-[2-[5,5-dimethyl-8-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-6H-naphthalen-2-yl]ethynyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O2/c1-19-4-11-22(12-5-19)24-16-17-28(2,3)26-15-10-21(18-25(24)26)7-6-20-8-13-23(14-9-20)27(29)30/h4-5,8-16,18H,17H2,1-3H3,(H,29,30)/i1D3,4D,5D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEQLLNVRRTCKJ-KPYMRHKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C2=CCC(C3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C)[2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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